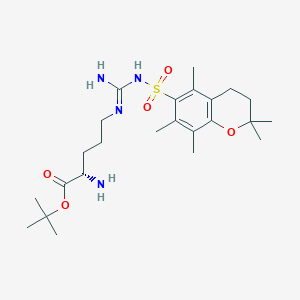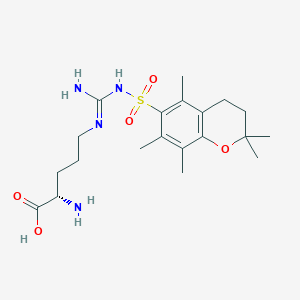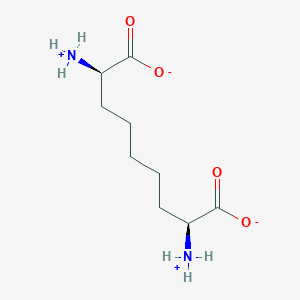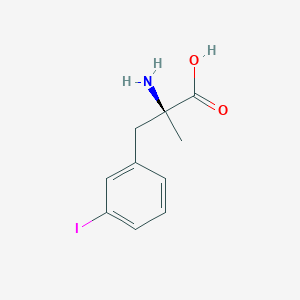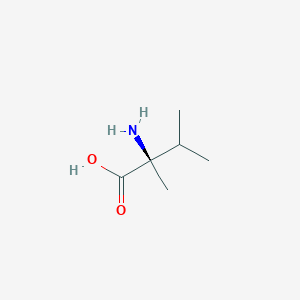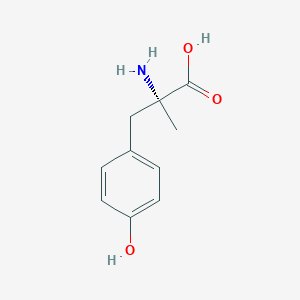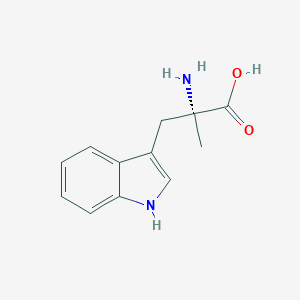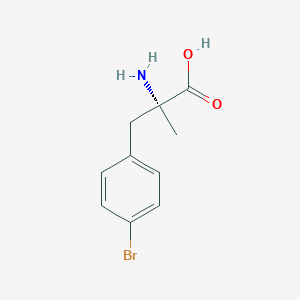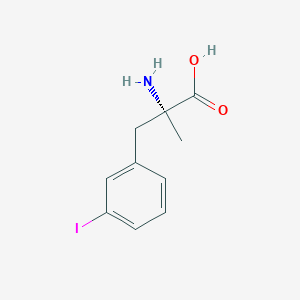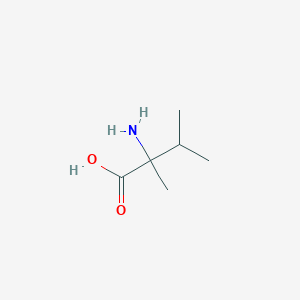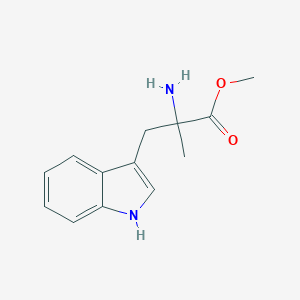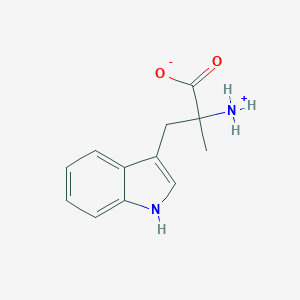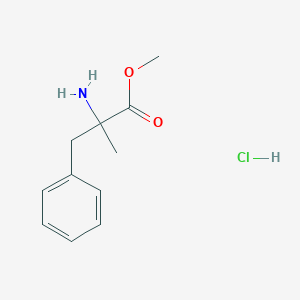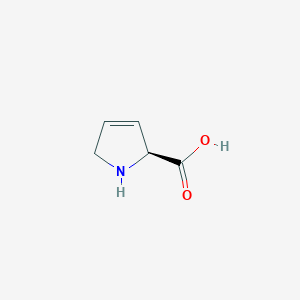
3,4-Dehydro-L-proline
描述
3,4-Dehydro-L-proline, also known as (S)-3-Pyrroline-2-carboxylic acid, is a derivative of the amino acid proline. It is characterized by the presence of a double bond between the third and fourth carbon atoms in the pyrrolidine ring. This compound is notable for its role in various biochemical processes and its utility in scientific research .
作用机制
Target of Action
3,4-Dehydro-L-proline primarily targets prolyl-t-RNA synthetase and acts as a substrate and inhibitor of various enzymes . It may be used to inhibit extensin biosynthesis and is an alternate substrate of the amino acid oxidase, NikD . It also inhibits collagen secretion by chondrocytes .
Mode of Action
This compound interacts with its targets by acting as a substrate and inhibitor. It inhibits the biosynthesis of extensins, a family of hydroxyproline-rich glycoproteins (HRGPs) that are important for plant growth and various developmental processes . It also serves as an alternate substrate for the enzyme NikD, an amino acid oxidase .
Biochemical Pathways
The compound plays a significant role in the hydroxylation of proline by prolyl-4-hydroxylases . This process is crucial for the function of HRGPs, particularly extensins . By inhibiting this process, this compound can reveal the functions of HRGPs .
Pharmacokinetics
It is known that the compound is a powder form , suggesting that it could be administered orally or intravenously. More research is needed to fully understand its absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
Inhibiting the prolyl-4-hydroxylases with this compound results in a vacuolar-type of cell death in roots . This highlights the important role of HRGPs in root hair development and root growth . It also causes an increase in the number of nuclei with damaged DNA in the roots that have been treated with this compound compared to the control .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, the compound is slightly soluble in water and more soluble in ethanol and acidic solutions . This suggests that the pH and solvent environment could impact its action, efficacy, and stability.
生化分析
Biochemical Properties
3,4-Dehydro-L-proline is known to interact with a variety of enzymes, proteins, and other biomolecules. It acts as a prolyl-t-RNA synthetase . It is used as a substrate and inhibitor of various enzymes . It may be used to inhibit extensin biosynthesis . It is also an alternate substrate of the amino acid oxidase, NikD . The nature of these interactions is complex and depends on the specific biochemical context.
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes. For instance, it has been found to inhibit collagen secretion by chondrocytes . In plant cells, it has been observed to induce programmed cell death in the roots of Brachypodium distachyon .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It is a potent inhibitor of prolyl-4-hydroxylase activity, resulting in the rapid and irreversible inactivation of prolyl-4-hydroxylase . This inhibition can affect the hydroxylation of proline by the prolyl-4-hydroxylases, a key process in the function of hydroxyproline-rich glycoproteins .
准备方法
Synthetic Routes and Reaction Conditions: 3,4-Dehydro-L-proline can be synthesized through several methods. One common approach involves the dehydrogenation of L-proline using specific reagents and catalysts. For instance, the use of immobilized reagents and scavengers in a modular flow reactor has been reported to yield N-Boc-3,4-dehydro-L-proline methyl ester with high purity and enantiomeric excess .
Industrial Production Methods: Industrial production of this compound often involves fermentation processes. For example, Brevibacterium flavum mutants resistant to dl-3,4-dehydroproline have been used to enhance the production of L-proline .
化学反应分析
Types of Reactions: 3,4-Dehydro-L-proline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives.
Reduction: The double bond in the pyrrolidine ring can be reduced under specific conditions.
Substitution: It can participate in substitution reactions, particularly at the carboxyl group.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas are commonly employed.
Substitution: Acid chlorides or anhydrides can be used for acylation reactions.
Major Products: The major products formed from these reactions include various derivatives of this compound, which can be further utilized in synthetic chemistry .
科学研究应用
3,4-Dehydro-L-proline has several applications in scientific research:
相似化合物的比较
3,4-Dehydro-DL-proline: A racemic mixture of 3,4-Dehydro-L-proline and its enantiomer.
L-Proline: The parent amino acid from which this compound is derived.
Hydroxyproline: A hydroxylated derivative of proline, commonly found in collagen.
Uniqueness: this compound is unique due to its ability to inhibit prolyl-4-hydroxylase selectively and its role as an alternate substrate for amino acid oxidase. These properties make it a valuable tool in biochemical and physiological studies .
属性
IUPAC Name |
(2S)-2,5-dihydro-1H-pyrrole-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NO2/c7-5(8)4-2-1-3-6-4/h1-2,4,6H,3H2,(H,7,8)/t4-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMGHIGVFLOPEHJ-BYPYZUCNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CC(N1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C=C[C@H](N1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80193444 | |
| Record name | 1H-Pyrrole-2-carboxylic acid, 2,5-dihydro-, (S)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80193444 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
113.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4043-88-3 | |
| Record name | 3,4-Dehydro-L-proline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4043-88-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Pyrrole-2-carboxylic acid, 2,5-dihydro-, (S)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004043883 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1H-Pyrrole-2-carboxylic acid, 2,5-dihydro-, (S)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80193444 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (S)-2,5-dihydro-1H-pyrrole-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.581 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: 3,4-Dehydro-L-proline acts as a potent inhibitor of prolyl 4-hydroxylase, a key enzyme responsible for the hydroxylation of proline residues in proteins, particularly in the biosynthesis of hydroxyproline-rich glycoproteins (HRGPs) [, , , , ].
A: Inhibiting prolyl 4-hydroxylase with DHP disrupts the proper formation of HRGPs, leading to abnormal cell wall structure and function in plants. This manifests as impaired cell wall assembly, reduced osmotic stability, and inhibited cell division in plant cells [, ]. In the roots of Brachypodium distachyon, DHP treatment induced morphological and ultrastructural changes characteristic of vacuolar-type cell death [].
A: Yes, research indicates that DHP can significantly reduce the incidence of fire blight infection caused by Erwinia amylovora in immature pear fruits []. Furthermore, DHP has demonstrated the ability to inhibit biofilm formation and induce dispersal of preformed biofilms in both streptomycin-sensitive and -resistant strains of E. amylovora [].
ANone: The molecular formula of this compound is C5H7NO2, and its molecular weight is 113.11 g/mol.
A: Yes, a study employed ab initio calculations to investigate the enantio-selective magnetic-field-induced second harmonic generation (MFISHG) in various chiral systems, including this compound. This research explored the influence of electron correlation, basis set size, and magnetic gauge origin on the calculated properties [].
A: While the precise SAR is not fully elucidated in the papers, the structural similarity of this compound to proline is crucial. This similarity allows it to bind to prolyl 4-hydroxylase, likely competing with proline and preventing the enzyme from hydroxylating proline residues in HRGPs [, , ].
A: Yes, research with E. coli showed that D-alanine dehydrogenase specifically oxidizes 3,4-dehydro-D-proline and not the L-isomer []. This suggests a stereospecific interaction with certain enzymes.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


